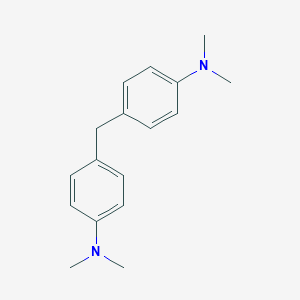

4,4'-Methylenebis(N,N-dimethylaniline)

Description

Yellowish glistening leaflets or plates or tan crystals. Weak odor. Sublimes without decomposition. (NTP, 1992)

Properties

IUPAC Name |

4-[[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRLEMMIVRBKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020869 | |

| Record name | 4,4'-Methylenebis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish glistening leaflets or plates or tan crystals. Weak odor. Sublimes without decomposition. (NTP, 1992), Yellowish solid; [Hawley] Crystalline powder; [MSDSonline] | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(p-(dimethylamino)phenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

734 °F at 760 mmHg (NTP, 1992), 390 °C decomposes, BP: 155-157 °C at 0.1 mm Hg, BP: 183 °C at 3 mm Hg | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

412 °F (NTP, 1992), 211 °C | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(p-(dimethylamino)phenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, Soluble in benzene, ether, carbon disulfide, acids; slightly soluble in cold alcohol, more soluble in hot alcohol, Slightly soluble in ethanol; soluble in acid; very soluble in ether, benzene, carbon disulfide | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.000075 mmHg at 68 °F (NTP, 1992), 0.0000175 [mmHg] | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(p-(dimethylamino)phenyl)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Lustrous leaflets, Yellowish leaflets or glistening plates, Platelets or tablets from alcohol, ligand | |

CAS No. |

101-61-1 | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethyldiaminodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Michler's base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabase | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabase | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabase | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-methylenebis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyl-4,4'-methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICHLER'S BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6SPP9K4WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

194 to 196 °F (NTP, 1992), 91.5 °C | |

| Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2856 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4,4'-Methylenebis(N,N-dimethylaniline) CAS number 101-61-1

An In-Depth Technical Guide to 4,4'-Methylenebis(N,N-dimethylaniline) (CAS No. 101-61-1)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(N,N-dimethylaniline), also known by common synonyms such as Michler's base, Tetrabase, or Arnold's base, is a versatile aromatic amine with the CAS number 101-61-1.[1] Its unique structure, featuring two N,N-dimethylaniline moieties linked by a methylene bridge, makes it a pivotal intermediate in a multitude of synthetic applications. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, key applications, analytical characterization, and critical safety and handling protocols. The content herein is curated to serve as an essential resource for professionals in chemical research, materials science, and pharmaceutical development, offering field-proven insights and detailed experimental frameworks.

Physicochemical Properties and Identification

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application and safe handling. 4,4'-Methylenebis(N,N-dimethylaniline) is typically a crystalline powder, with its color ranging from white to beige or tan.[1][2] Key identifying and physical characteristics are summarized in the table below.

Table 1: Physicochemical Data for 4,4'-Methylenebis(N,N-dimethylaniline)

| Property | Value | Source(s) |

| CAS Number | 101-61-1 | [1] |

| Molecular Formula | C₁₇H₂₂N₂ | [1] |

| Molecular Weight | 254.37 g/mol | [1] |

| Appearance | White, light beige or tan powder, crystals, or chunks | [1][2] |

| Melting Point | 88-89 °C (lit.) | [1][2] |

| Boiling Point | 155-157 °C at 0.1 mmHg; ~390 °C at 760 mmHg | [1][3] |

| Flash Point | 178 °C (352.4 °F) - closed cup | [2] |

| Specific Gravity | 1.14 at 20 °C | [4] |

| Solubility | Insoluble in water; Soluble in benzene, ether, acids. | [3][4] |

| InChI Key | JNRLEMMIVRBKJE-UHFFFAOYSA-N | [2] |

| EC Number | 202-959-2 |

Synthesis and Reaction Mechanisms

The industrial synthesis of 4,4'-Methylenebis(N,N-dimethylaniline) is most commonly achieved through the acid-catalyzed condensation of N,N-dimethylaniline with formaldehyde. This electrophilic substitution reaction is a cornerstone of its production, leveraging the high reactivity of the N,N-dimethylaniline ring, which is activated by the electron-donating dimethylamino group.

Underlying Reaction Causality

The reaction proceeds via the formation of an electrophilic intermediate from formaldehyde under acidic conditions. This intermediate, a hydroxymethyl cation or its equivalent, readily attacks the electron-rich para-position of the N,N-dimethylaniline molecule. The resulting benzyl alcohol derivative is then protonated and loses water to form a stabilized carbocation. This carbocation is a potent electrophile that subsequently attacks a second molecule of N,N-dimethylaniline, again at the para-position, to form the final methylene-bridged product. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired 4,4'-isomer and minimize the formation of ortho-substituted byproducts and polymeric materials.

Generalized Synthesis Protocol

The following protocol describes a representative laboratory-scale synthesis.

Objective: To synthesize 4,4'-Methylenebis(N,N-dimethylaniline) via acid-catalyzed condensation.

Materials:

-

N,N-dimethylaniline

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N,N-dimethylaniline and deionized water.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction will occur as the aniline salt forms.

-

Once the mixture has cooled, add the formaldehyde solution dropwise over 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The solution will typically darken.

-

Cool the mixture to room temperature and then further in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 9). This step is highly exothermic and should be performed with cooling.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Dry the purified crystals under vacuum.

This is a generalized protocol and requires optimization and adherence to all institutional safety guidelines.

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the acid-catalyzed synthesis.

Caption: Acid-catalyzed synthesis of 4,4'-Methylenebis(N,N-dimethylaniline).

Core Applications in Science and Industry

The utility of 4,4'-Methylenebis(N,N-dimethylaniline) spans multiple domains, primarily due to its reactive amine functionalities and its ability to act as a building block for larger, more complex molecules.

-

Dye and Pigment Synthesis : It is a crucial intermediate in the manufacture of triphenylmethane and other dyes.[2] Its condensation with other aromatic compounds leads to the formation of vibrant colorants used in textiles and paper.[1] It is the reduced form of Michler's ketone, a key precursor to dyes like Crystal Violet.[3][5]

-

Polymer Chemistry : The compound serves as an effective hardener and curing agent for epoxy resins, enhancing the thermal stability, chemical resistance, and durability of the final polymer.[1][6] This makes it valuable in high-performance coatings, adhesives, and composite materials.[1]

-

Analytical Chemistry : It is employed as a sensitive reagent for the detection and quantification of various substances.[1] It is notably used in tests for lead and for the qualitative assay of cyanogens, such as hydrogen cyanide produced by bacteria.[2]

-

Pharmaceutical and Biological Research : It can serve as a precursor or intermediate in the synthesis of pharmaceutically active compounds.[1] Additionally, its reaction in the Feigl-Anger test is used for visualizing hydrogen cyanide release in biological systems.[2]

Analytical Characterization Workflow

Confirming the identity and purity of 4,4'-Methylenebis(N,N-dimethylaniline) is essential for its reliable use in research and manufacturing. A multi-technique approach is typically employed.

Standard Analytical Techniques

-

Gas Chromatography (GC) : Used to assess purity, often with a flame ionization detector (FID). A purity of ≥98% is common for commercial grades.[1]

-

High-Performance Liquid Chromatography (HPLC) : Provides quantitative analysis of purity and can be used to detect and quantify impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used for structural confirmation. The ¹H NMR spectrum will characteristically show signals for the aromatic protons, the methylene bridge protons, and the N-methyl protons.[7]

-

Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as C-N stretching of the aromatic amine and C-H bonds of the aromatic rings and methyl/methylene groups.

Protocol: HPLC Purity Assay

Objective: To determine the purity of a 4,4'-Methylenebis(N,N-dimethylaniline) sample.

Instrumentation & Reagents:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Phosphoric acid or other suitable buffer

-

Reference standard of 4,4'-Methylenebis(N,N-dimethylaniline)

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a 70:30 (v/v) mixture of acetonitrile and water, buffered to a specific pH with a small amount of acid. Degas the mobile phase before use.

-

Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the mobile phase to a concentration within the range of the working standards.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

-

Analysis: Inject the standards and the sample solution. Record the chromatograms.

-

Calculation: Identify the peak corresponding to 4,4'-Methylenebis(N,N-dimethylaniline) based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards (Area % or external standard method).

Analytical Workflow Diagram

Caption: A typical multi-technique workflow for analytical characterization.

Toxicology and Safe Handling

4,4'-Methylenebis(N,N-dimethylaniline) is classified as a hazardous substance and requires stringent safety protocols. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[2][8][9]

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H350 | May cause cancer.[2] |

| Hazard | H410 | Very toxic to aquatic life with long lasting effects.[2][10] |

| Precautionary | P202 | Do not handle until all safety precautions have been read and understood.[2] |

| Precautionary | P273 | Avoid release to the environment.[2][10] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Precautionary | P308+P313 | IF exposed or concerned: Get medical advice/attention.[2] |

| Precautionary | P405 | Store locked up.[2][9] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[9] |

Exposure Controls and Personal Protection

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a fume hood, to keep airborne concentrations low.[8] Facilities must be equipped with an eyewash station and a safety shower.[8]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[9][10]

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2][9][10]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a P3 (EN 143) cartridge or a N95 dust mask.[2]

-

First Aid and Emergency Procedures

-

Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8]

-

Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][8]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion : Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

Spill Response Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 97.5 - 102.5% purity, powder, crystals or chunks | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4,4'-Methylenebis(N,N-dimethylaniline), 98% 500 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 4. 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Michler's ketone - Wikipedia [en.wikipedia.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 4,4'-Methylenebis(N,N-dimethylaniline)(101-61-1) 1H NMR spectrum [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 4,4'-Methylenebis(N,N-dimethylaniline)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,4'-Methylenebis(N,N-dimethylaniline), a versatile compound with significant applications across various scientific and industrial domains. From its fundamental chemical properties to its synthesis, applications, and safety considerations, this document serves as a critical resource for professionals engaged in research and development.

Core Chemical Identity and Properties

4,4'-Methylenebis(N,N-dimethylaniline), also known by synonyms such as N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane and Michler's base, is an aromatic amine that serves as a crucial intermediate in numerous chemical syntheses.[1] Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₂₂N₂ |

| Molecular Weight | 254.37 g/mol |

| CAS Number | 101-61-1 |

| Appearance | White, light beige, or tan powder or crystals |

| Melting Point | 86-90 °C |

| Boiling Point | 390 °C |

| Solubility | Insoluble in water; soluble in benzene, ether, carbon disulfide, and acids; slightly soluble in cold alcohol, more soluble in hot alcohol. |

Synthesis and Reaction Mechanisms

The industrial synthesis of 4,4'-Methylenebis(N,N-dimethylaniline) typically involves the acid-catalyzed condensation reaction of N,N-dimethylaniline with formaldehyde.[2] This electrophilic substitution reaction proceeds through a series of well-defined steps.

Synthesis Protocol

A general laboratory-scale synthesis involves the reaction of 2,6-diethylaniline with paraformaldehyde in the presence of hydrochloric acid.[3] The mixture is heated, and after cooling, the product is precipitated by the addition of a base, such as sodium hydroxide.[3] The resulting precipitate is then filtered and dried.[3]

Experimental Protocol:

-

A mixture of 2,6-diethylaniline (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in water (100 mL) is prepared in a round-bottom flask.[3]

-

The reaction mixture is heated to 353 K for 3 hours in an oil bath under an argon atmosphere.[3]

-

After heating, the mixture is cooled to room temperature.

-

Sodium hydroxide (0.11 mol) is added to precipitate the product.[3]

-

The precipitate is filtered and dried at 343 K in an oven for 12 hours.[3]

Reaction Pathway

The reaction mechanism for the formation of methylene diphenyl diamine (a related compound) from aniline and formaldehyde has been investigated through computational studies.[4][5][6] The process is understood to involve the initial reaction of aniline with formaldehyde to form an N-hydroxymethyl aniline intermediate.[4] In an acidic medium, this intermediate rapidly dehydrates to form an N-methylidene anilinium ion, which then reacts with another aniline molecule.[4]

Caption: Synthesis pathway of 4,4'-Methylenebis(N,N-dimethylaniline).

Applications in Research and Industry

The unique chemical structure of 4,4'-Methylenebis(N,N-dimethylaniline) makes it a valuable component in a wide array of applications.

-

Dye and Pigment Manufacturing : It serves as a key intermediate in the synthesis of various dyes and pigments, contributing to color stability and performance.[1]

-

Polymer Chemistry : The compound is utilized as a hardener for epoxy resins and in the production of high-performance polymers, enhancing durability and chemical resistance.[1][3] It is a precursor to 4,4'-methylene diphenyl diisocyanate (MDI), a key component in the production of polyurethanes.[2]

-

Analytical Chemistry : It is employed as a reagent for the determination of lead and in the qualitative assay of cyanogens. It has also been used to detect the production of hydrogen cyanide by bacteria.

-

Adhesives and Sealants : The chemical is incorporated into adhesive formulations to provide strong bonding capabilities.[1]

Analytical Characterization

A variety of analytical techniques are employed to characterize and quantify 4,4'-Methylenebis(N,N-dimethylaniline).

-

Chromatography : High-performance liquid chromatography (HPLC) with UV or electrochemical detection and gas chromatography (GC) are standard methods for its analysis.[7] Due to its polar nature, derivatization of the amine groups is often necessary for GC analysis to prevent peak tailing.[7]

-

Spectroscopy : Spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are used to confirm the structure and purity of the compound.[8]

Safety and Toxicology

4,4'-Methylenebis(N,N-dimethylaniline) is classified as a hazardous substance and requires careful handling.[9][10]

-

Health Hazards : It is considered a potential human carcinogen.[2] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[11] Ingestion may lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[9][10] Chronic exposure may have cumulative health effects, and there are concerns regarding its impact on human fertility.[9]

-

Handling and Personal Protective Equipment (PPE) : When handling this compound, it is crucial to avoid all personal contact, including inhalation.[9] Work should be conducted in a well-ventilated area. Appropriate PPE, including protective clothing, gloves, and safety goggles, must be worn.[10][11] A respiratory protection program should be in place where workplace conditions warrant a respirator's use.[10]

Conclusion

4,4'-Methylenebis(N,N-dimethylaniline) is a compound of significant industrial and research importance. Its synthesis, reactivity, and diverse applications underscore its versatility. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, is essential for its responsible and effective use in scientific and developmental endeavors.

References

-

PubChem. 4,4'-Methylenebis(N-methylaniline). [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for 4,4'-Methylenedianiline. [Link]

-

IUCr. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). [Link]

-

National Institutes of Health. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. [Link]

-

Chemsrc. 4,4'-Methylenebis(N,N-dimethylaniline). [Link]

-

PubMed. An Ab Initio Investigation of the 4,4'-Methlylene Diphenyl Diamine (4,4'-MDA) Formation from the Reaction of Aniline with Formaldehyde. [Link]

-

ResearchGate. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. [Link]

-

National Institutes of Health. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). [Link]

-

PubMed. [Formation mechanism of 4,4-methylenebis(N,N-dimethylaniline) by the anodic oxidation of N,N-dimethylaniline]. [Link]

-

ResearchGate. Thermodynamic analysis on synthesis of 4, 4-methylenedianiline by reaction of aniline and formaldehyde. [Link]

-

OSHA. N,N-Dimethylaniline Method no.: PV2064. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of 4,4'-Methylenedianiline_Chemicalbook [chemicalbook.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Ab Initio Investigation of the 4,4'-Methlylene Diphenyl Diamine (4,4'-MDA) Formation from the Reaction of Aniline with Formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. 4,4'-Methylenebis(N,N-dimethylaniline)(101-61-1) 1H NMR spectrum [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 4,4'-Methylenebis(N,N-dimethylaniline)(101-61-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

4,4'-Methylenebis(N,N-dimethylaniline) chemical structure

An In-Depth Technical Guide to 4,4'-Methylenebis(N,N-dimethylaniline): Structure, Properties, and Applications

Introduction

4,4'-Methylenebis(N,N-dimethylaniline), also known by synonyms such as N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane, Arnold's base, or Michler's base, is an aromatic amine of significant industrial and research interest.[1][2] Its unique molecular architecture, consisting of two N,N-dimethylaniline units linked by a methylene bridge, underpins its utility across a diverse range of applications, from the synthesis of vibrant dyes to its role as a critical component in polymer chemistry.[1] This guide offers a detailed exploration of its chemical structure, physicochemical properties, synthesis, and primary applications, providing a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Physicochemical Properties

The foundational structure of 4,4'-Methylenebis(N,N-dimethylaniline) features two phenyl rings connected by a central methylene group (-CH₂-). Each phenyl ring is substituted at the para-position (position 4) with a dimethylamino group (-N(CH₃)₂). This arrangement results in a molecule with the chemical formula C₁₇H₂₂N₂.[1] The presence of the electron-donating dimethylamino groups significantly influences the reactivity of the aromatic rings, making the molecule a versatile precursor in various electrophilic substitution reactions.

Caption: 2D structure of 4,4'-Methylenebis(N,N-dimethylaniline).

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 101-61-1 | [1] |

| Molecular Formula | C₁₇H₂₂N₂ | [1] |

| Molecular Weight | 254.37 g/mol | [1] |

| Appearance | White, light beige, or tan powder or crystals | [1] |

| Melting Point | 88 - 89 °C | [1][3] |

| Boiling Point | 155 - 157 °C at 0.1 mmHg | [1] |

| Flash Point | 178 °C (352.4 °F) - closed cup | [4] |

| Solubility | Insoluble in water. Soluble in carbon tetrachloride and carbon disulfide. | [5][6] |

| Purity | ≥ 97.5% (GC) | [1] |

Synthesis and Mechanistic Overview

The synthesis of 4,4'-Methylenebis(N,N-dimethylaniline) is typically achieved through the acid-catalyzed electrophilic condensation of N,N-dimethylaniline with formaldehyde. This reaction is analogous to the synthesis of other diarylmethane compounds.[7]

Experimental Protocol: Synthesis

-

Reaction Setup: A mixture of N,N-dimethylaniline, an acid catalyst (such as hydrochloric acid), and an aqueous solution of formaldehyde is prepared in a reaction vessel.[7]

-

Heating: The mixture is heated under reflux for a specified period (e.g., 3 hours) to facilitate the condensation reaction.[7]

-

Neutralization: After cooling the reaction mixture to room temperature, a base (e.g., sodium hydroxide) is added to neutralize the acid and precipitate the product.[7]

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water to remove residual salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

The causality behind this process lies in the activation of formaldehyde by the acid catalyst to form a highly electrophilic species (a carbocation). This electrophile then attacks the electron-rich aromatic ring of N,N-dimethylaniline, preferentially at the para position due to the ortho-, para-directing effect of the dimethylamino group. A second N,N-dimethylaniline molecule then reacts with the intermediate to form the final methylene-bridged product.

Caption: Major industrial and research applications.

Safety, Toxicology, and Handling

4,4'-Methylenebis(N,N-dimethylaniline) is classified as a hazardous substance and requires careful handling. [8] Key Hazards:

-

Carcinogenicity: The compound is listed as a substance that may cause cancer and is included in California's Proposition 65 list of carcinogens. [2][8]It is classified as Carc. 1B. [4]* Toxicity: It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. [2][8][9]* Health Effects: Accidental ingestion may be harmful. [8]It causes skin, eye, and respiratory tract irritation. [2][6]Exposure can lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, characterized by symptoms like cyanosis (bluish skin), headache, and dizziness. [2][8] Handling and First Aid:

-

Engineering Controls: Use in a well-ventilated area or with a closed system and appropriate exhaust ventilation. [8][9]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (chemical safety goggles). [8][9]A P3 type respirator cartridge is recommended for operations that may generate dust. [4]* In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. [2][9] * Skin: Immediately wash with soap and water while removing contaminated clothing. [2][6] * Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. [2][9] * Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water. [2][6]* In all cases of exposure, seek immediate medical attention. [2][9]

-

Conclusion

4,4'-Methylenebis(N,N-dimethylaniline) is a compound whose utility is intrinsically linked to its chemical structure. The methylene bridge provides a flexible yet robust link between two reactive N,N-dimethylaniline moieties, making it an indispensable building block in the synthesis of dyes and high-performance polymers. Its electron-rich nature also lends itself to applications in analytical chemistry. However, its significant health and environmental hazards necessitate stringent safety protocols and informed handling by all users. A thorough understanding of its properties is crucial for leveraging its benefits while mitigating its risks in both research and industrial settings.

References

-

4,4'-Methylenebis(N-methylaniline) Physical and Chemical Properties . PubChem, National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - 4,4'-Methylenebis(N,N-dimethylaniline) . Cole-Parmer. [Link]

-

Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) . International Union of Crystallography. [Link]

-

Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) . National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 4,4'-Methylenebis(N,N-dimethylaniline) | 101-61-1 [chemicalbook.com]

- 4. 97.5 - 102.5% purity, powder, crystals or chunks | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4,4'-Methylenebis(N-methylaniline) | C15H18N2 | CID 15735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4,4'-Methylenebis(N,N-dimethylaniline)

This guide provides a comprehensive overview of the core physical properties of 4,4'-Methylenebis(N,N-dimethylaniline), a compound of significant interest in various industrial and research applications. Intended for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical characteristics that govern the behavior and application of this molecule.

Introduction: The Versatile Intermediate

4,4'-Methylenebis(N,N-dimethylaniline), also known by synonyms such as N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane and Michler's base, is a diamine compound widely utilized as an intermediate in the synthesis of dyes and pigments, particularly triarylmethane dyes.[1][2] Its molecular structure, featuring two dimethylamino-substituted phenyl rings linked by a methylene bridge, imparts unique properties that make it a valuable component in the production of polymers, adhesives, and sealants.[1] Furthermore, it serves as a reagent in analytical chemistry for the determination of lead and as a qualitative indicator for cyanogens.[2][3] In recent research, its applications have extended to hematology, histology, and as a component in preparing materials for visualizing hydrogen cyanide release from bacteria.[1][3][4] Understanding its physical properties is paramount for its effective and safe use in these diverse fields.

Core Physical Properties

The fundamental physical characteristics of 4,4'-Methylenebis(N,N-dimethylaniline) are summarized in the table below. These properties are critical for predicting its behavior in various chemical processes, designing appropriate storage and handling procedures, and for its application in material science and organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₂N₂ | [1][5][6] |

| Molecular Weight | 254.37 g/mol | [1][3][5] |

| Appearance | White, light beige, tan, or yellowish crystalline powder, crystals, or chunks.[1][3][7] | [1][3][7] |

| Melting Point | 88 - 89 °C (lit.) | [1][3][7] |

| Boiling Point | 390 °C; 155 - 157 °C at 0.1 mmHg | [1][7][8] |

| Density | 1.0344 g/cm³ (rough estimate) | [7] |

| Solubility | Insoluble in water.[6][7][8] Soluble in benzene, ether, carbon disulfide, and acids.[6] Slightly soluble in cold alcohol, more soluble in hot alcohol.[6] | [6][7][8] |

| Vapor Pressure | 1.76 x 10⁻⁵ mmHg at 25 °C (estimated) | [9] |

| Flash Point | 178 °C (closed cup) | [4][7] |

| pKa | 5.57 ± 0.12 (Predicted) | [7] |

Experimental Determination of Physical Properties: A Methodological Overview

The accurate determination of the physical properties of a compound like 4,4'-Methylenebis(N,N-dimethylaniline) is crucial for its characterization and application. The methodologies employed are chosen for their precision, reproducibility, and the specific nature of the substance.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like 4,4'-Methylenebis(N,N-dimethylaniline), a sharp melting range suggests high purity.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Causality behind Experimental Choice: The capillary method is a standard and reliable technique for determining the melting point of crystalline organic solids. It requires only a small amount of sample and provides a clear visual indication of the phase transition. The narrow melting range of 88-89 °C for this compound is indicative of its crystalline nature and high purity when synthesized and purified correctly.[1][3][7]

Boiling Point Determination

Due to its high boiling point at atmospheric pressure (390 °C), vacuum distillation is often employed to determine the boiling point of 4,4'-Methylenebis(N,N-dimethylaniline) to prevent thermal decomposition.[7][8]

Protocol: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, condenser, and receiving flask, all connected to a vacuum pump.

-

Sample Introduction: The compound is placed in the distillation flask.

-

Vacuum Application: The system is evacuated to a specific, stable pressure (e.g., 0.1 mmHg).

-

Heating: The sample is heated gently.

-

Measurement: The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that specific pressure.

Causality behind Experimental Choice: Many organic compounds, especially those with high molecular weights and functional groups susceptible to oxidation or elimination at high temperatures, decompose before reaching their atmospheric boiling point. Vacuum distillation lowers the boiling point, allowing for the purification and characterization of the compound without degradation. The reported boiling point of 155-157 °C at 0.1 mmHg is a practical and essential piece of data for anyone wishing to distill this compound.[1]

Solubility Assessment

Solubility is a key parameter for reaction setup, purification, and formulation. A qualitative assessment is often sufficient for many applications.

Protocol: Qualitative Solubility Test

-

Solvent Selection: A range of representative solvents (e.g., water, ethanol, diethyl ether, benzene) is chosen.

-

Sample Addition: A small, measured amount of 4,4'-Methylenebis(N,N-dimethylaniline) is added to a test tube containing a specific volume of the solvent.

-

Observation: The mixture is agitated, and the degree of dissolution is observed at room temperature and, if necessary, with gentle heating.

Causality behind Experimental Choice: This straightforward method provides a rapid and practical understanding of the compound's polarity and intermolecular forces. Its insolubility in water and solubility in organic solvents like benzene and ether are consistent with its largely nonpolar aromatic structure.[6][7][8] The presence of the tertiary amine groups allows for its solubility in acidic solutions due to the formation of the corresponding ammonium salts.[6]

Visualization of Property Determination Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of 4,4'-Methylenebis(N,N-dimethylaniline).

Caption: Logical workflow for the determination of physical properties.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 4,4'-Methylenebis(N,N-dimethylaniline). While a detailed spectral analysis is beyond the scope of this guide, key spectroscopic techniques used for its characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, confirming the presence of the aromatic rings, the methylene bridge, and the N,N-dimethyl groups.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for C-H bonds in the aromatic and methyl groups, as well as C-N stretching vibrations, would be expected.[11]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm its structure.[10]

Safety and Handling

4,4'-Methylenebis(N,N-dimethylaniline) is classified as a substance that may cause cancer and is very toxic to aquatic life with long-lasting effects.[4][12] It is stable under recommended storage conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[9] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The physical properties of 4,4'-Methylenebis(N,N-dimethylaniline) are well-defined and critical to its wide range of applications. A thorough understanding of its melting and boiling points, solubility characteristics, and spectroscopic signatures is essential for chemists and material scientists. Adherence to proper safety protocols is imperative when working with this compound due to its potential health and environmental hazards. This guide provides a foundational understanding of these properties to support its informed and safe use in research and industry.

References

-

4,4'-Methylenebis(N-methylaniline) | C15H18N2 | CID 15735 - PubChem. (n.d.). Retrieved from [Link]

-

N,N-Dimethylaniline | C8H11N | CID 949 - PubChem. (n.d.). Retrieved from [Link]

-

N-N-Dimethylaniline, 98% 121-69-7 India. (n.d.). Retrieved from [Link]

-

Dimethylaniline - Wikipedia. (n.d.). Retrieved from [Link]

-

N,N'-((Methylenedi-4,1-phenylene))bis(N-methyl-2-oxiranemethanamine) - PubChem. (n.d.). Retrieved from [Link]

-

4,4-Methylenebis(N,N-dimethylaniline), CAS Number 101-61-1, C₁₇H₂₂N₂. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 97.5 - 102.5% purity, powder, crystals or chunks | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 97.5 - 102.5% purity, powder, crystals or chunks | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 4,4'-Methylenebis(N,N-dimethylaniline), 98% 500 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 7. 101-61-1 | CAS DataBase [m.chemicalbook.com]

- 8. 4,4'-Methylenebis(N,N-dimethylaniline) | 101-61-1 [chemicalbook.com]

- 9. 4,4'-Methylenebis(N-methylaniline) | C15H18N2 | CID 15735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4,4'-Methylenebis(N,N-dimethylaniline)(101-61-1) 1H NMR [m.chemicalbook.com]

- 11. 4,4'-Methylenebis(N,N-dimethylaniline)(101-61-1) IR Spectrum [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Melting Point of 4,4'-Methylenebis(N,N-dimethylaniline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(N,N-dimethylaniline), also known as Michler's base or Arnold's base, is a versatile chemical intermediate with significant applications in the synthesis of dyes, pigments, and polymers.[1] Its utility extends to various industrial and research fields, including as a hardener in epoxy resins and as an intermediate in the manufacturing of pharmaceuticals.[1] The melting point of this compound is a critical physicochemical parameter that serves as a primary indicator of its purity. For scientists and professionals in drug development and materials science, an accurate determination of the melting point is not merely a routine measurement but a crucial quality control step that ensures the reliability and reproducibility of experimental outcomes.

This guide provides a comprehensive overview of the melting point of 4,4'-Methylenebis(N,N-dimethylaniline), including reported values, the influence of impurities derived from its synthesis, and detailed, field-proven protocols for its accurate determination using both capillary and Differential Scanning Calorimetry (DSC) methods.

Physicochemical Properties and Reported Melting Points

4,4'-Methylenebis(N,N-dimethylaniline) is typically a crystalline solid that can appear as a white, light beige, or tan powder or crystals.[1] Its molecular formula is C₁₇H₂₂N₂, and its molecular weight is 254.37 g/mol .[2] The reported melting point of this compound varies slightly across different sources, which can be attributed to the purity of the sample and the analytical method used for its determination. A summary of reported melting points is presented in Table 1.

| Melting Point (°C) | Purity | Source |

| 88 - 89 | ≥ 98% (GC) | Chem-Impex[1] |

| 88 - 89 | 97.5% (GC) | Sigma-Aldrich[2][3] |

| 86.0 - 90.0 | 98% | Thermo Scientific Acros[4] |

| 84.0 - 90.0 | ≥98.0% | Thermo Fisher Scientific[5] |

Table 1: Reported Melting Points of 4,4'-Methylenebis(N,N-dimethylaniline)

The slight variations in the reported melting point ranges highlight the importance of meticulous purification and the use of standardized analytical procedures to obtain an accurate and reproducible value.

The Causality of Impurities on Melting Point: A Synthesis Perspective

The most common industrial synthesis of methylenebis(anilines) involves the acid-catalyzed reaction of an aniline derivative with formaldehyde.[6] In the case of 4,4'-Methylenebis(N,N-dimethylaniline), the primary reactants are N,N-dimethylaniline and formaldehyde. The reaction mechanism can be complex, and several byproducts and unreacted starting materials may be present in the crude product, significantly impacting its melting point.

Potential impurities include:

-

Unreacted N,N-dimethylaniline: This is a common impurity if the reaction does not go to completion.

-

Formaldehyde oligomers or polymers: Formaldehyde can self-polymerize, leading to solid impurities.

-

Isomeric and poly-substituted byproducts: The reaction can also produce other isomers where the methylene bridge connects the aromatic rings at different positions, or molecules with more than two aniline units.

-

Oxidation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

The presence of these impurities disrupts the crystalline lattice of the pure compound, which leads to a phenomenon known as melting point depression. This means that an impure sample will typically exhibit a lower and broader melting point range compared to a highly pure sample. Therefore, a sharp melting point range is a strong indicator of high purity.

To ensure the accuracy of melting point determination, it is imperative to purify the crude product. Recrystallization is a standard and effective method for this purpose.

Protocol for Purification by Recrystallization

This protocol is designed to remove common impurities from the synthesis of 4,4'-Methylenebis(N,N-dimethylaniline).

Materials:

-

Crude 4,4'-Methylenebis(N,N-dimethylaniline)

-

Ethanol (95% or absolute)

-

Activated charcoal (decolorizing carbon)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: In a fume hood, dissolve the crude 4,4'-Methylenebis(N,N-dimethylaniline) in a minimal amount of hot ethanol in an Erlenmeyer flask. Add the ethanol portion-wise and heat the mixture to near boiling with constant stirring until the solid is completely dissolved. Using the minimum amount of solvent is crucial for maximizing the yield of the recrystallized product.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified product.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the expected melting point (e.g., 50-60 °C) until a constant weight is achieved.

Experimental Determination of Melting Point

The accurate determination of the melting point is a critical step in the characterization of 4,4'-Methylenebis(N,N-dimethylaniline). Two primary methods are employed in modern laboratories: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This method is based on the visual observation of the phase transition from solid to liquid within a sealed capillary tube. The procedure should be performed in accordance with established standards such as ASTM E324.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the purified 4,4'-Methylenebis(N,N-dimethylaniline) is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[8][9]

-

Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the rate of heating for the accurate determination.

-

Accurate Determination: For a new sample, heat the block to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[10]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). The recorded melting point should be a range (e.g., 88.5 - 89.5 °C).

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and objective determination of the melting point and can also yield information about the enthalpy of fusion.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

DSC pans (aluminum is suitable for this temperature range)

-

Crimper for sealing pans

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified 4,4'-Methylenebis(N,N-dimethylaniline) into a DSC pan.[11]

-

Pan Sealing: Place a lid on the pan and seal it using a crimper. Ensure the pan is hermetically sealed if there is any concern about sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibration: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Heating Ramp: Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature well above the melting point (e.g., 120°C). A nitrogen purge is typically used to maintain an inert atmosphere.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is generally taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for DSC Melting Point Analysis.

Data Presentation: The DSC Thermogram

A typical DSC thermogram for a pure sample of 4,4'-Methylenebis(N,N-dimethylaniline) would exhibit a sharp endothermic peak. The onset of this peak is the melting point.

Caption: Illustrative DSC Thermogram.

Conclusion

The melting point of 4,4'-Methylenebis(N,N-dimethylaniline) is a fundamental property that provides critical insight into its purity. For researchers and professionals in fields where this compound is utilized, understanding the factors that influence its melting point and the proper techniques for its determination is essential for ensuring the quality and reliability of their work. This guide has provided a comprehensive overview of the reported melting points, the impact of impurities from its synthesis, and detailed, actionable protocols for both purification and melting point determination. By adhering to these methodologies, scientists can confidently assess the purity of their 4,4'-Methylenebis(N,N-dimethylaniline) samples and proceed with their research and development activities with a high degree of certainty.

References

-

ASTM E324, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2018,

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

PrepChem. Preparation of 4,4′-methylenedianiline. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – DSC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,4 -Methylenebis(N,N-dimethylaniline) 98 101-61-1 [sigmaaldrich.com]

- 3. 4,4 -Methylenebis(N,N-dimethylaniline) 98 101-61-1 [sigmaaldrich.com]

- 4. 4,4'-Methylenebis(N,N-dimethylaniline), 98% 500 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 5. A18466.30 [thermofisher.com]

- 6. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Formation mechanism of 4,4-methylenebis(N,N-dimethylaniline) by the anodic oxidation of N,N-dimethylaniline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3542871A - Purification of 4,4'-methylene dianiline by crystallization - Google Patents [patents.google.com]

- 9. thinksrs.com [thinksrs.com]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 4,4'-Methylenebis(N,N-dimethylaniline) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Methylenebis(N,N-dimethylaniline), a compound of significant interest in various chemical and pharmaceutical applications. Also known as Michler's base, its solubility profile is critical for its synthesis, purification, and formulation. This document delves into the theoretical principles governing its solubility, presents available qualitative and estimated quantitative solubility data in a range of common organic solvents, and provides detailed experimental protocols for solubility determination. Furthermore, it offers insights into the practical applications and safety considerations associated with handling this compound.

Introduction: Understanding the Significance of 4,4'-Methylenebis(N,N-dimethylaniline)

4,4'-Methylenebis(N,N-dimethylaniline) (CAS No. 101-61-1) is a diarylmethane derivative that serves as a vital intermediate in the synthesis of various dyes, pigments, and other organic compounds.[1] Its molecular structure, featuring two N,N-dimethylaniline moieties linked by a methylene bridge, imparts unique chemical properties that are leveraged in diverse industrial processes. In the realm of drug development and research, understanding the solubility of this and similar aromatic amines is paramount for designing efficient reaction conditions, developing purification strategies, and formulating final products.

The solubility of a compound dictates its behavior in a given solvent, influencing reaction kinetics, crystallization processes, and bioavailability. For researchers and scientists, a thorough understanding of the solubility of 4,4'-Methylenebis(N,N-dimethylaniline) is not merely academic; it is a practical necessity for optimizing experimental outcomes and ensuring the quality and purity of synthesized materials.

Theoretical Framework: The Science Behind Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 4,4'-Methylenebis(N,N-dimethylaniline) in a particular organic solvent is a result of the interplay between several key factors:

-